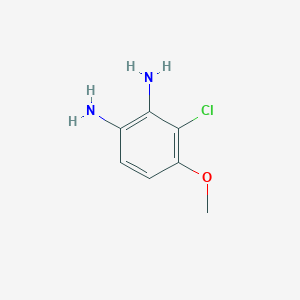

3-Chloro-4-methoxy-1,2-benzenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

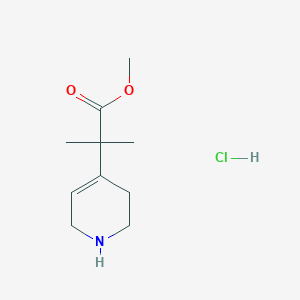

3-Chloro-4-methoxy-1,2-benzenediamine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 . It is also known by its CAS Number: 1378864-94-8 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Chlorination and Chloramination Reactions Research into the reactions of chlorine and chloramine with organic compounds, such as benzophenone-type UV filters, highlights a potential application area for 3-Chloro-4-methoxy-1,2-benzenediamine. These studies indicate how chlorine and chloramine react with organic molecules, following pseudo-first-order kinetics, where chlorination generally occurs more rapidly than chloramination. The presence of specific functional groups significantly affects the reactivity of these molecules in water treatment processes, suggesting a role for this compound in understanding disinfection by-products formation and guiding safe water management practices Peizeng Yang et al., 2018.

Antimicrobial Activity Studies on novel quinazolinone derivatives, which are synthesized from reactions involving aromatic amines including this compound, demonstrate the compound's relevance in developing antimicrobial agents. These compounds, upon reaction with primary aromatic amines, exhibit significant antimicrobial activities, showcasing the potential for this compound as a precursor in synthesizing compounds with medical and pharmacological applications O. M. Habib et al., 2013.

Synthesis of Agrochemicals or Medicinal Compounds The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, using this compound, indicates its utility in creating adducts for the preparation of agrochemicals or medicinal compounds. This underscores the compound's versatility and potential in contributing to the development of new chemicals in the agriculture and pharmaceutical industries F. Ghelfi et al., 2003.

Metal-Organic Frameworks and Sorption Properties Research involving the functionalization of benzenedicarboxylate with methoxyethoxy groups, potentially related to the structural manipulation of compounds like this compound, has led to the development of novel metal-organic frameworks (MOFs). These MOFs exhibit unique sorption properties, such as highly selective CO2 capture over N2 and CH4, indicating the compound's application in environmental management and gas separation technologies Sebastian Henke et al., 2011.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Mécanisme D'action

Target of Action

It is known that benzenediamine compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzenediamine compounds typically act through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to various changes in the cellular environment .

Biochemical Pathways

Benzenediamine compounds are often involved in multi-step synthesis reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can affect various biochemical pathways and have downstream effects on cellular processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 17261 , which may influence its absorption and distribution in the body. The compound is also a solid at room temperature , which could affect its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-methoxy-1,2-benzenediamine. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature . Additionally, the compound’s solid physical form and molecular weight may influence its solubility and stability in different environments .

Propriétés

IUPAC Name |

3-chloro-4-methoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLBYXMDAQRPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)

![2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2957975.png)